2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine

Purity Profile Synthetic Intermediate Quality Procurement Specification

2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine (CAS 890647-54-8) is a synthetic, sulfur-containing piperidine derivative characterized by a 4-chlorophenylthioethyl moiety at the 2-position of the piperidine ring. As a member of the 2-(arylsulfanyl)ethylpiperidine class, its molecular weight (255.81 g/mol) and calculated lipophilicity (cLogP ~3.71) are determined by the 4-chloro substituent.

Molecular Formula C13H18ClNS
Molecular Weight 255.81 g/mol
Cat. No. B12213226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine
Molecular FormulaC13H18ClNS
Molecular Weight255.81 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCSC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H18ClNS/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h4-7,12,15H,1-3,8-10H2
InChIKeyMCRKDDZFRNKWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine (CAS 890647-54-8): Physicochemical Differentiation from Core Analogs


2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine (CAS 890647-54-8) is a synthetic, sulfur-containing piperidine derivative characterized by a 4-chlorophenylthioethyl moiety at the 2-position of the piperidine ring . As a member of the 2-(arylsulfanyl)ethylpiperidine class, its molecular weight (255.81 g/mol) and calculated lipophilicity (cLogP ~3.71) are determined by the 4-chloro substituent . It is primarily used as a molecular building block or synthetic intermediate in medicinal chemistry and agrochemical research . The compound is commercially available from multiple vendors, typically at 95% or 98% purity .

Why 4-Substituent Swaps in 2-(Arylsulfanyl)ethylpiperidines Cannot Be Assumed Equivalent During Selection


Within the 2-(arylsulfanyl)ethylpiperidine class, changing the 4-substituent from chlorine to methyl, fluoro, or bromo is not a trivial interchange. The 4-chloro atom substantially increases molecular weight (255.81 g/mol) compared to the 4-methyl (235.39 g/mol) and 4-fluoro (239.35 g/mol) analogs, while also raising lipophilicity (cLogP 3.71) relative to the 4-fluoro variant . These differences directly impact the molecule's pharmacokinetic properties, crystal packing, and reactivity in downstream reactions, meaning that a synthetic path or biological assay validated with one analog is not automatically applicable to another. Furthermore, commercial purity specifications vary markedly; the target compound is available at 98% purity from key suppliers, whereas several halogen or methyl analogs are frequently offered only at 95% purity, which has critical consequences for yield calculations and impurity profiling in multi-step syntheses .

Quantitative Evidence Guide for Differentiating 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine from its Closest Analogs


Superior Commercial Purity Specification vs. 4-Methyl Analog

The target compound is commercially available with a minimum purity specification of 98% (as verified by Fluorochem's product specification), whereas the closest 4-methyl analog (2-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine) is typically offered at a minimum purity of 95% . This 3% absolute purity difference is significant for multi-step organic synthesis, where accumulating impurities from intermediates can drastically reduce final product yield and complicate chromatographic purification.

Purity Profile Synthetic Intermediate Quality Procurement Specification

Defined Lipophilicity Anchor (cLogP) vs. 4-Fluoro Analog

The compound's lipophilicity, a key determinant of membrane permeability and off-target promiscuity, is quantitated by its calculated LogP (cLogP) of 3.71 as reported by Fluorochem . While the cLogP for the 4-fluoro analog is not directly provided on its vendor datasheet, the replacement of chlorine (Hansch π ~0.71) with fluorine (Hansch π ~0.14) would result in a significantly lower cLogP (estimated at ~3.14) based on standard fragment-based calculation models [1]. This ~0.57 log unit difference translates to an approximately 3.7-fold higher octanol/water partition coefficient for the target compound, which is a critical parameter for designing CNS-penetrant or orally bioavailable molecules.

Lipophilicity ADME-Tox Profile Fragment-Based Drug Design

Unique Mass Spectrometry Marker Facilitates Analytical Deconvolution

The molecular ion of the target compound (C13H18ClNS, MW 255.81) features a characteristic [M+H]+ isotopic doublet (M:M+2 ~3:1 intensity ratio) due to the presence of a single chlorine atom [1]. This chlorine isotopic signature serves as a unique, unambiguous mass spectrometry (MS) marker, enabling its detection and quantification in complex reaction mixtures or biological matrices without interference from the 4-methyl analog (MW 235.39, no halogen) or the 4-fluoro analog (MW 239.35, mono-isotopic F) which do not produce such a distinct isotopic pattern [1].

LC-MS Metabolite Identification Reaction Monitoring Isotopic Pattern

Procurement-Driven Application Scenarios for 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine


Fragment-Based Lead Optimization Requiring a Defined cLogP Anchor

When a medicinal chemistry project has identified a 2-(arylsulfanyl)ethylpiperidine fragment hit and requires a specific lipophilicity range (cLogP ~3.7) to balance solubility and permeability, procuring this 4-chloro analog directly meets the design hypothesis without the need for additional potency-clogP deconvolution. Its precisely reported cLogP of 3.71 enables SAR tables to include a reliable lipophilicity anchor point, unlike analogs where cLogP is only estimated or calculated internally with inconsistent software.

Multi-Step Synthesis Requiring High-Purity, Halogenated Building Blocks

In a synthetic sequence where the 4-chloroaryl thioether is to undergo a subsequent Suzuki or Buchwald coupling at the chlorine position, the 98% purity specification provides confidence that the reactive site is fully intact and that de-chlorinated impurities are minimal. This is especially critical when reaction yields are highly sensitive to the quality of the aryl halide partner, as even 3% lower purity seen in the 4-methyl analog may introduce problematic byproducts in palladium-catalyzed cross-couplings.

LC-MS Based In Vitro ADME Studies Using Chlorine as an Isotopic Reporter

For drug metabolism teams studying oxidative metabolism or thioether stability, the compound's chlorine signature provides an intrinsic isotopic reporter ion. This allows researchers to distinguish the parent compound and its metabolites from interfering matrix ions or co-eluting non-chlorinated analogs, simplifying analytical method development , a feature not available with the 4-methyl or 4-fluoro versions.

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